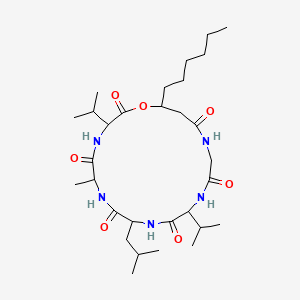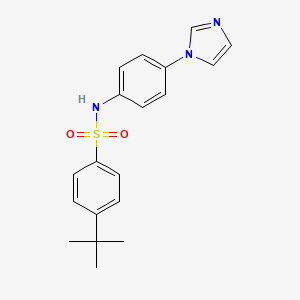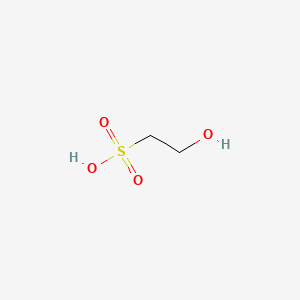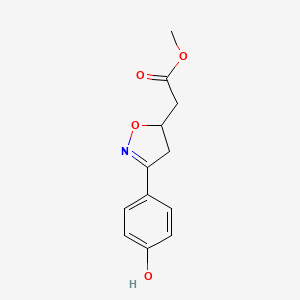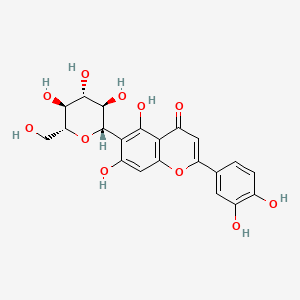
Isoorientin
Übersicht
Beschreibung
Isoorientin (also known as homoorientin) is a flavone, a type of chemical flavonoid-like compound. It is the luteolin-6-C-glucoside . This compound has been isolated as the main hypoglycaemic component in Gentiana olivieri . Studies also showed that this compound is a potential neuroprotective compound .
Synthesis Analysis
This compound can be acylated with palmitic acid in a system containing dried tert-amyl alcohol and molecular sieves, yielding from 22 to 90% bioconversion with different conditions .Molecular Structure Analysis
This compound is a glycosylated flavonoid with a luteolin structure . The molecular formula of this compound is C21H20O11 .Chemical Reactions Analysis
This compound can undergo enzymatic acylation with palmitic acid . The acylation of this compound with palmitic acid was efficient in a system containing dried tert-amyl alcohol and molecular sieves .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.759±0.06 g/cm3, a melting point of 245-246°C, a boiling point of 856.7±65.0 °C, and a flashing point of 303.2°C .Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antibiofilm-Aktivität
Isoorientin hat eine signifikante antimikrobielle und antibiofilmbildende Aktivität gegen Carbapenem-unempfindliche E. coli gezeigt. Dies deutet auf mögliche Anwendungen bei der Vorbeugung von Lebensmittelverunreinigung und -verderb hin .
Prävention chronischer Krankheiten
Forschungen zeigen, dass this compound funktionelle Aktivitäten besitzt, die das Risiko chronischer Krankheiten reduzieren können, die durch Oxidation, Entzündung und Proliferation von Krebszellen verursacht werden .
Knochenstoffwechsel
Studien untersuchen das therapeutische Potenzial von this compound bei der Behandlung von Knochenstoffwechselstörungen. Es wird auf seine Wirkung auf die Osteoklastenbildung in vitro und den Knochenverlust bei Ratten nach Ovarektomie untersucht .
Hepatoprotektive Wirkungen
This compound hat schützende Wirkungen auf die durch Ölsäure induzierte oxidative Schädigung und Steatose in Hepatozyten gezeigt, was auf seine Verwendung bei der Prävention von Lebererkrankungen hindeutet .
Krebsbehandlung
This compound kann in einigen Tumorzellen, wie z. B. Magenkrebs-AGS-Zellen, Autophagie induzieren. Die Forschung untersucht derzeit seine Auswirkungen auf die wichtigsten Signalwege und Transduktionswege bei der Krebsbehandlung .
Wirkmechanismus
Isoorientin, also known as Homoorientin, is a glycosylated flavonoid with a wide range of biological activities . This article aims to provide a comprehensive overview of the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Target of Action
This compound primarily targets MAPK1 and AKT1 . These proteins play crucial roles in various cellular processes, including cell differentiation, proliferation, and survival. In the context of bone metabolism, this compound has been shown to affect the formation of osteoclasts, cells responsible for bone resorption .
Mode of Action
This compound interacts with its targets, leading to a series of changes in cellular processes. It inhibits osteoclastogenesis in a time- and concentration-dependent manner . Mechanistically, this compound downregulates the expression of the main transcription factor for osteoclast differentiation by inhibiting MAPK and PI3K/AKT1 signaling pathways .
Biochemical Pathways
This compound has potential regulatory effects on the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathways . These pathways play critical roles in inhibiting osteoclast proliferation and differentiation . By regulating these pathways, this compound can influence the balance of bone formation and resorption .
Result of Action
The primary result of this compound’s action is the inhibition of osteoclastogenesis, leading to a decrease in bone resorption . This results in protective effects against bone loss in conditions such as osteoporosis . Additionally, this compound has been shown to have potential neuroprotective effects against Alzheimer’s disease .
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBRNZZJSYPIDI-VJXVFPJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962609 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-6-beta-D-glucopyranosyl-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4261-42-1 | |
| Record name | Isoorientin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4261-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoorientin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-6-beta-D-glucopyranosyl-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-β-D-glucopyranosyl-5,7-dihydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOORIENTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A37342TIX1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of isoorientin?
A1: The molecular formula of this compound is C21H20O11, and its molecular weight is 448.38 g/mol. []
Q2: What are the key structural features of this compound?
A2: this compound is a flavone C-glycoside, meaning it consists of a luteolin (a flavone) molecule linked to a sugar molecule (glucose) via a carbon-carbon bond. This C-linkage distinguishes this compound from its O-glycoside counterparts and contributes to its stability and resistance to hydrolysis. [, , ]
Q3: What spectroscopic techniques are commonly used to characterize this compound?
A3: Researchers commonly employ various spectroscopic techniques to characterize and confirm the structure of this compound. These techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D): Provides detailed structural information by analyzing the magnetic properties of atomic nuclei. Commonly used experiments include HSQC, HMBC, NOESY, and 1H-1H COSY. [, ]
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of this compound, aiding in structural elucidation and identification. [, , , ]
- UV-Visible (UV-Vis) Spectroscopy: Measures the absorption and transmission of light through the compound, providing information about its electronic structure and functional groups. [, , , ]
Q4: What are some of the notable biological activities reported for this compound?
A4: this compound has been reported to exhibit a wide range of pharmacological activities, including:
- Anti-inflammatory: Reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. [, , ]
- Antioxidant: Scavenges free radicals, inhibits lipid peroxidation, and protects against oxidative stress-induced damage to DNA, proteins, and lipids. [, , , ]
- Anti-diabetic: Improves glucose uptake and insulin sensitivity in insulin-resistant adipocytes. []
- Anti-cancer: Inhibits cancer cell growth, induces apoptosis, and reduces invasiveness in various cancer cell lines. [, , ]
- Gastroprotective: Protects against gastric ulcers induced by indomethacin and other factors. []
- Anti-fibrotic: Attenuates hepatic fibrosis induced by alcohol. []
- Neuroprotective: Offers potential benefits in Alzheimer's disease models by reducing neuroinflammation and oxidative stress. []
Q5: How does this compound interact with its targets to exert its biological effects?
A5: this compound's mechanisms of action are multifaceted and involve interactions with various cellular pathways and molecular targets.
- Glycogen synthase kinase 3β (GSK3β) Inhibition: this compound has been shown to inhibit GSK3β, a key enzyme involved in inflammation, by increasing its phosphorylation at Ser9 (p-GSK3β). []
- AMP-activated protein kinase (AMPK) Activation: In pancreatic cancer cells, this compound activates the AMPK signaling pathway, leading to decreased cell survival, induced apoptosis, and reduced malignancy. []
- Cyclooxygenase-2 (COX-2) Inhibition: this compound acts as a selective inhibitor of COX-2, an enzyme involved in inflammation, contributing to its anti-inflammatory effects. []
- Nrf2/ARE Signaling Pathway Activation: this compound upregulates the Nrf2/ARE signaling pathway, a critical regulator of cellular antioxidant responses, leading to increased expression of antioxidant enzymes like HO-1 and NQO1. [, ]
- Modulation of Mitochondrial Function: this compound has demonstrated the ability to improve mitochondrial function by enhancing mitochondrial biogenesis, increasing ATP production, reducing reactive oxygen species (ROS) accumulation, and protecting mitochondrial DNA (mtDNA) from oxidative damage. [, ]
Q6: What is known about the pharmacokinetics of this compound?
A6: Research on the pharmacokinetics of this compound, specifically its absorption, distribution, metabolism, and excretion (ADME), is ongoing. Studies in rats have shown:
- Low Oral Bioavailability: Following oral administration, this compound exhibits low systemic exposure in rats, likely due to low aqueous solubility and extensive first-pass metabolism. []
- Metabolite Formation: this compound undergoes metabolism in the liver, primarily via glucuronidation and sulfation. The major metabolite identified is this compound 3′-O-sulfate (M1). [, ]
- Excretion: this compound and its metabolites are primarily excreted in feces, with a smaller proportion found in urine. []
Q7: What analytical methods are commonly used to quantify this compound in biological samples?
A7: Several analytical techniques are utilized for the quantification of this compound, including:
- High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying this compound in various matrices, often coupled with UV detection (HPLC-UV). [, , , ]
- High-Performance Thin-Layer Chromatography (HPTLC): A simple and cost-effective technique for qualitative and quantitative analysis of this compound and related flavonoids. [, ]
- Ultra-High-Performance Liquid Chromatography (UHPLC): Offers improved resolution and sensitivity compared to HPLC, allowing for accurate quantification of this compound in complex biological matrices. Often coupled with mass spectrometry (UHPLC-MS/MS) for enhanced selectivity and sensitivity. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester](/img/structure/B1672192.png)
